molecular formula C8H8Cl2O3S B1591179 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride CAS No. 889939-48-4

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No. B1591179
CAS RN: 889939-48-4
M. Wt: 255.12 g/mol
InChI Key: BJRJHJZVSWZXIP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O3S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is represented by the InChI Key BJRJHJZVSWZXIP-UHFFFAOYSA-N . The SMILES representation is COC1=C(C=C(Cl)C©=C1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a white crystalline powder . It has a melting point range of 123.0-133.0°C . The compound has a molecular weight of 255.12 .

Scientific Research Applications

Synthesis of Therapeutic Agents for Alzheimer’s Disease

A study elaborates on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine, using 4-methylbenzenesulfonyl chloride in the process. These compounds demonstrated significant acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s disease. This research underscores the utility of sulfonyl chlorides in synthesizing compounds with promising biological activities (Abbasi et al., 2018).

Development of Dye Intermediates

Another study focused on the preparation of dye intermediates containing a sulfonamide linking group, showcasing the role of sulfonyl chlorides in dye manufacturing. This research highlights how sulfonyl chlorides serve as critical intermediates in the synthesis of complex dyes, pointing to their importance in industrial chemistry (Bo, 2007).

Reactivity with Free Chlorine Constituents

Research investigating the reactivity of free chlorine constituents towards aromatic ethers has provided insights into the environmental impact of chlorine-based disinfection. The study indicates the role of chlorinated compounds, including sulfonyl chlorides, in water treatment processes and their potential contributions to disinfection byproduct formation (Sivey & Roberts, 2012).

Polymer Chemistry Applications

A study on the initiator efficiency in Atom Transfer Radical Polymerization (ATRP) mentions the use of tosyl chloride (a similar sulfonyl chloride compound) and its reaction mechanisms. This research reflects the broader applicability of sulfonyl chlorides in polymer science, particularly in initiating polymerization reactions, demonstrating their utility in creating advanced materials (Gurr et al., 2005).

Synthesis of Pesticide Intermediates

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is detailed in research exploring pathways to create key intermediates for pesticide production. This study illustrates the critical role of sulfonyl chlorides in the synthesis of agricultural chemicals, emphasizing their importance in developing new pesticides (Du et al., 2005).

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is not specified in the available resources. It is typically used for research purposes .

Safety and Hazards

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If swallowed or in contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRJHJZVSWZXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589596
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

CAS RN

889939-48-4
Record name 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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